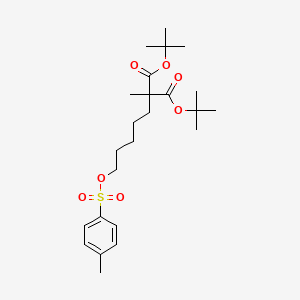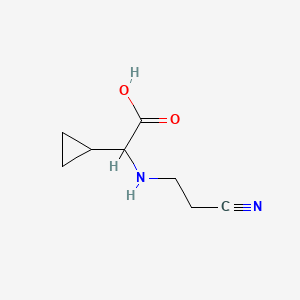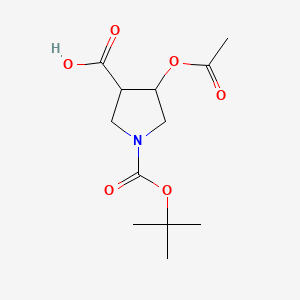
(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester
Übersicht
Beschreibung
(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester, also known as 2-Fluoro-benzyl-PBCA, is a chemical compound that has been used in a variety of scientific research applications. It is a fluorinated carboxylic acid ester that has been used to study the effects of fluoroalkylation on various biochemical and physiological processes. This compound has also been used to develop new synthetic methods for the synthesis of other compounds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester involves a series of chemical reactions that will introduce the necessary functional groups onto the starting materials to form the final product. The pathway will involve protecting groups, esterification, and reduction reactions.
Starting Materials
2-Fluorobenzaldehyde, Ethyl acetoacetate, tert-Butyl bromoacetate, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Ethanol, Methanol
Reaction
Step 1: Protection of the carbonyl group of ethyl acetoacetate with tert-butyl bromoacetate to form tert-butyl ethyl 2-(bromomethyl)-3-oxobutanoate, Step 2: Condensation of 2-fluorobenzaldehyde with tert-butyl ethyl 2-(bromomethyl)-3-oxobutanoate in the presence of sodium hydroxide to form (S)-2-(2-Fluoro-benzyl)-3-oxo-pyrrolidine-1-carboxylic acid tert-Butyl ester, Step 3: Reduction of the ketone group in (S)-2-(2-Fluoro-benzyl)-3-oxo-pyrrolidine-1-carboxylic acid tert-Butyl ester with sodium borohydride in methanol to form (S)-2-(2-Fluoro-benzyl)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-Butyl ester, Step 4: Oxidation of the alcohol group in (S)-2-(2-Fluoro-benzyl)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-Butyl ester with hydrochloric acid in ethanol to form (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl este
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA has been used in a variety of scientific research applications. It has been used to study the effects of fluoroalkylation on various biochemical and physiological processes. It has also been used to develop new synthetic methods for the synthesis of other compounds. In addition, this compound has been used to study the interaction of certain proteins with small molecules, as well as to study the effects of certain drugs on the human body.
Wirkmechanismus
The mechanism of action of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA is not fully understood. However, it is believed to act as a competitive inhibitor, blocking the binding of certain proteins to small molecules. This inhibition can have a variety of effects, depending on the protein and small molecule involved.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA are not well understood. However, it has been shown to have an inhibitory effect on certain proteins and small molecules. This inhibition can have a variety of effects, depending on the protein and small molecule involved. For example, it has been shown to inhibit the binding of certain drugs to their target proteins, thus reducing their effectiveness.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA has several advantages for lab experiments. It is a relatively inexpensive compound, making it an attractive option for research. It is also relatively stable and can be stored for long periods of time without degrading. Additionally, it has a low toxicity, making it safe to use in laboratory settings.
However, there are also some limitations to the use of this compound. It is not soluble in many solvents, making it difficult to use in certain experiments. Additionally, it can be difficult to synthesize in large quantities, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the use of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA. It could be used to study the binding of various proteins to small molecules, as well as to study the effects of certain drugs on the human body. Additionally, it could be used to develop new synthetic methods for the synthesis of other compounds. Finally, it could be used to study the effects of fluoroalkylation on various biochemical and physiological processes.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPIFLVSKAAWBV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)CC1=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724464 | |
| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester | |
CAS RN |
1313710-28-9 | |
| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)




![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)




